molecular formula C11H11NS B12071998 2-Methyl-3-(thiophen-3-yl)aniline

2-Methyl-3-(thiophen-3-yl)aniline

Cat. No.: B12071998
M. Wt: 189.28 g/mol
InChI Key: JDAIJQNJCAQWHV-UHFFFAOYSA-N
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Description

2-Methyl-3-(thiophen-3-yl)aniline is an aromatic amine derivative featuring a benzene ring substituted with a methyl group at position 2 and a thiophene heterocycle at position 2. Thiophene, a sulfur-containing heterocycle, imparts unique electronic properties, influencing reactivity and applications in catalysis, drug design, and polymer chemistry .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-methyl-3-thiophen-3-ylaniline

InChI

InChI=1S/C11H11NS/c1-8-10(3-2-4-11(8)12)9-5-6-13-7-9/h2-7H,12H2,1H3

InChI Key

JDAIJQNJCAQWHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thiophen-3-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenamine and thiophene-3-carboxaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 2-methylbenzenamine and thiophene-3-carboxaldehyde in the presence of an acid catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 2-Methyl-3-(thiophen-3-yl)aniline.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(thiophen-3-yl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thiophen-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Methyl-3-(thiophen-3-yl)aniline exhibits promising anticancer properties. Studies have demonstrated that derivatives of this compound can selectively inhibit tumor cell lines, including HCT-116 (colon cancer), with IC50 values indicating effective cytotoxicity . The mechanism of action involves interference with cellular signaling pathways, leading to cell cycle arrest in the S and G2/M phases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene-containing compounds are known for their antibacterial effects, and 2-Methyl-3-(thiophen-3-yl)aniline is no exception. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical reactions allows for the creation of novel derivatives with enhanced biological activities. For instance, it can be used in the formation of Schiff bases, which are important in medicinal chemistry due to their diverse pharmacological properties .

Organic Electronics

Due to its unique electronic properties imparted by the thiophene ring, 2-Methyl-3-(thiophen-3-yl)aniline is explored for applications in organic electronics. It can be utilized in the fabrication of organic semiconductors and photovoltaic devices, where its conductive properties can enhance device performance. The sulfur atom within the thiophene structure contributes to unique interactions that are beneficial in electronic applications.

Conductive Polymers

The compound can be polymerized to form conductive polymers that have applications in sensors and electronic devices. The resulting polymers exhibit improved conductivity and stability, making them suitable for various electronic applications .

Synthesis and Characterization

A study focused on synthesizing derivatives of 2-Methyl-3-(thiophen-3-yl)aniline highlighted its potential for creating new therapeutic agents. The synthesis involved condensation reactions with various aldehydes and ketones, yielding compounds with significant biological activity .

Anticancer Mechanisms

Another research article investigated the anticancer mechanisms of thiophene derivatives, including 2-Methyl-3-(thiophen-3-yl)aniline. The study found that these compounds could induce apoptosis in cancer cells through specific pathways, providing insights into their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thiophen-3-yl)aniline depends on its application:

    In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a material.

    In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Heterocyclic Variants

4-Methyl-2-(thiophen-3-yl)aniline (14i)
  • Structure : Methyl at position 4, thiophen-3-yl at position 2.
  • Synthesis : Prepared via coupling reactions (e.g., Suzuki-Miyaura) with yields up to 72% .
  • Applications : Used as a precursor for functionalized polymers and ligands in coordination chemistry .
2-Methyl-3-(trifluoromethyl)aniline
  • Structure : Methyl at position 2, trifluoromethyl (-CF₃) at position 3.
  • Synthesis : Commercially available (CAS 54396-44-0), synthesized via nucleophilic substitution or catalytic fluorination .
  • Properties : The electron-withdrawing -CF₃ group increases acidity of the amine (pKa ~3.5) compared to the thiophene analog.
  • Applications: Key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) .
2-Methyl-3-[(propan-2-yloxy)methyl]aniline
  • Structure : Methyl at position 2, propan-2-yloxymethyl at position 3.
  • Synthesis : Produced via etherification reactions, yielding 95% purity .
  • Properties : The alkoxy group enhances solubility in organic solvents (e.g., DCM, THF) but reduces thermal stability.
  • Applications : Explored as a scaffold for bioactive molecule development .

Functional Group Replacements

2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
  • Structure : Triazole ring replaces thiophene.
  • Synthesis : Synthesized via cycloaddition reactions, achieving 95% purity .
  • Properties : The triazole group introduces hydrogen-bonding capability, improving crystallinity.
  • Applications : Investigated in agrochemicals and metallo-enzyme inhibitors .
N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline
  • Structure : Thiophen-2-yl linked via a methylene bridge to the aniline.
  • Synthesis : Prepared through reductive amination, with a molar mass of 271.30 g/mol .
  • Properties : The extended conjugation modifies UV-Vis absorption (λmax ~280 nm).
  • Applications : Studied for optoelectronic materials and ligand design .

Comparative Data Table

Compound Name Substituents (Position 2/3) Molecular Weight (g/mol) Key Properties Applications Reference
2-Methyl-3-(thiophen-3-yl)aniline Methyl/Thiophen-3-yl ~175.25 High aromaticity, moderate solubility Drug intermediates, polymers
2-Methyl-3-(trifluoromethyl)aniline Methyl/-CF₃ 175.15 Electron-deficient, acidic NH₂ NSAID synthesis (Flunixin)
4-Methyl-2-(thiophen-3-yl)aniline Thiophen-3-yl/Methyl ~175.25 Improved solubility, lower melting point Coordination chemistry
2-Methyl-3-[(propan-2-yloxy)methyl]aniline Methyl/Alkoxy 179.26 High solubility in organics Bioactive scaffolds
2-Methyl-3-(triazol-3-yl)aniline Methyl/Triazole 188.23 Hydrogen-bonding, crystalline Agrochemicals

Key Research Findings

  • Electronic Effects : Thiophene’s electron-rich nature enhances electrophilic substitution reactivity compared to -CF₃ or alkoxy groups, making it suitable for coupling reactions .
  • Biological Activity: Thiophene-containing analogs show higher binding affinity to cannabinoid receptors (CB1) compared to furan or pyridine derivatives .
  • Polymer Applications : Thiophene-aniline hybrids (e.g., P3T-DDTPA) exhibit tunable conductivity and are used in organic electronics .

Biological Activity

2-Methyl-3-(thiophen-3-yl)aniline is an aromatic amine characterized by a methyl group and a thiophene ring attached to an aniline structure. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The unique electronic properties imparted by the thiophene moiety enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(thiophen-3-yl)aniline is C10_{10}H11_{11}N1_{1}S1_{1}. The presence of both the thiophene and aniline groups contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight175.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsThiophene, Aniline

Antimicrobial Activity

Research indicates that 2-Methyl-3-(thiophen-3-yl)aniline exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, the compound showed a minimum inhibitory concentration (MIC) of 75 μg/mL against Serratia marcescens, with an average biofilm inhibition of 67% at 20 μg/mL .

Anticancer Activity

The anticancer potential of 2-Methyl-3-(thiophen-3-yl)aniline has also been investigated. In studies involving cancer cell lines such as MCF-7 (breast cancer), the compound induced apoptosis in a dose-dependent manner . The IC50_{50} values for various derivatives of related compounds have shown promising results, indicating that modifications to the structure can enhance anticancer efficacy. For example, certain analogs demonstrated IC50_{50} values as low as 7.1 μM against HCT-116 colon cancer cells .

The mechanisms through which 2-Methyl-3-(thiophen-3-yl)aniline exerts its biological effects include:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity, which can lead to disrupted cellular processes.
  • Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell proliferation, affecting gene expression and cellular metabolism.
  • Radical Formation : The ability to form radicals may contribute to its cytotoxic effects against cancer cells .

Case Studies

Several studies have explored the biological activity of compounds similar to 2-Methyl-3-(thiophen-3-yl)aniline:

  • Study on Anticancer Activity : A series of thiophene derivatives were synthesized and tested for anticancer activity against various tumor cell lines. Compounds with structural similarities to 2-Methyl-3-(thiophen-3-yl)aniline displayed selective cytotoxicity, particularly against colon cancer cells .
  • Antimicrobial Evaluation : A comprehensive evaluation of thiophene derivatives showed that modifications in the structure could significantly enhance antimicrobial potency, suggesting that similar strategies could be applied to optimize the activity of 2-Methyl-3-(thiophen-3-yl)aniline .

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